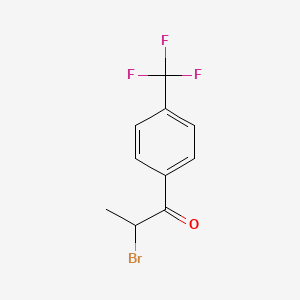

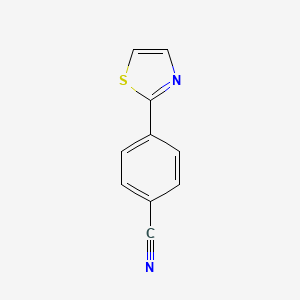

4-(1,3-Thiazol-2-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

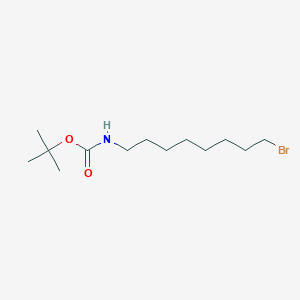

“4-(1,3-Thiazol-2-yl)benzonitrile” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It’s worth noting that the specific properties and applications of “4-(1,3-Thiazol-2-yl)benzonitrile” may vary depending on its specific structure and any additional functional groups .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Thiazol-2-yl)benzonitrile” would include a benzene ring attached to a thiazole ring via a nitrile group . The orientation of these rings and the presence of the nitrile group could influence the compound’s physical and chemical properties .Applications De Recherche Scientifique

Antimicrobial Properties

Thiazole derivatives have shown significant antimicrobial properties . They have been tested against various bacteria and fungi, showing promising results. This makes “4-(1,3-Thiazol-2-yl)benzonitrile” a potential candidate for further research in antimicrobial applications .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . They have been used in the synthesis of antineoplastic drugs . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be explored for its potential anticancer properties.

Antioxidant Properties

Some thiazole derivatives have shown potent antioxidant activity . They could be used in the development of drugs for diseases caused by oxidative stress.

Anti-Inflammatory Properties

Thiazole derivatives have demonstrated anti-inflammatory properties . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be investigated for its potential use in anti-inflammatory drugs.

Antiviral Properties

Thiazole derivatives have been used in the synthesis of antiretroviral drugs . This indicates that “4-(1,3-Thiazol-2-yl)benzonitrile” could be researched for its potential antiviral applications.

Industrial Applications

Thiazole derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . “4-(1,3-Thiazol-2-yl)benzonitrile” could be explored for similar industrial applications.

Neuroprotective Properties

Thiazole derivatives have shown neuroprotective properties . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be investigated for its potential use in neuroprotective drugs.

Antidiabetic Properties

Thiazole derivatives have demonstrated antidiabetic properties . This indicates that “4-(1,3-Thiazol-2-yl)benzonitrile” could be researched for its potential antidiabetic applications.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1,3-thiazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOYRKGGFBHUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441026 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yl)benzonitrile | |

CAS RN |

672324-84-4 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)